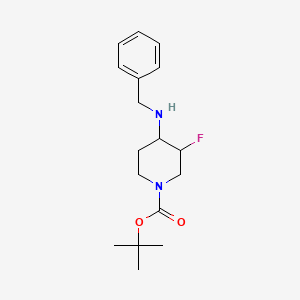

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate

Description

Structural Overview

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate exhibits a complex molecular architecture built upon a six-membered piperidine ring system. The compound possesses the molecular formula C17H25FN2O2 with a molecular weight of 308.4 grams per mole, establishing it as a moderately-sized heterocyclic molecule suitable for pharmaceutical applications. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate, emphasizing the critical stereochemical configuration that defines its three-dimensional structure.

The piperidine core represents a saturated six-membered nitrogen-containing heterocycle, which forms the foundational scaffold for numerous biologically active compounds. Within this framework, the fluorine atom occupies the 3-position, introducing significant electronic effects that modulate the compound's chemical reactivity and biological properties. The presence of fluorine in medicinal chemistry applications has been demonstrated to enhance metabolic stability, improve membrane permeation, and increase binding affinity to target proteins through unique electronic interactions.

The benzylamino substituent at the 4-position consists of a benzyl group (phenylmethyl) connected to the piperidine ring through an amino linkage. This structural feature contributes substantial molecular complexity and provides multiple sites for potential chemical modifications or biological interactions. The benzyl component introduces aromatic character to the molecule, which can participate in pi-pi stacking interactions and hydrophobic binding with biological targets.

The tert-butyl carboxylate group serves as both a protecting group and a structural element that influences the compound's physical properties. This bulky ester functionality protects the nitrogen atom from unwanted reactions during synthetic transformations while simultaneously affecting the molecule's lipophilicity and membrane permeability characteristics. The tert-butyl group can be selectively removed under acidic conditions to reveal the free amine, providing synthetic flexibility for further derivatization.

Table 1: Fundamental Molecular Properties

The stereochemistry of this compound is particularly noteworthy, with the (3S,4R) configuration establishing specific spatial relationships between the fluorine and benzylamino substituents. This stereochemical arrangement creates a cis-relationship between these functional groups, which significantly influences the molecule's conformational preferences and biological activity profiles. The defined stereochemistry is crucial for pharmaceutical applications, as different stereoisomers often exhibit vastly different biological properties and therapeutic effects.

Historical Context and Discovery

The documentation of this compound in chemical databases traces back to the mid-2000s, with initial structural characterization and registration occurring in 2006. The compound's development emerged from the broader scientific interest in fluorinated piperidine derivatives, which gained prominence in pharmaceutical research due to their enhanced pharmacokinetic properties and improved therapeutic indices compared to non-fluorinated analogs.

The systematic exploration of fluorinated heterocycles in medicinal chemistry accelerated significantly during the late twentieth and early twenty-first centuries, driven by the recognition that fluorine substitution could dramatically improve drug properties. Research efforts focused on developing synthetic methodologies to introduce fluorine atoms into bioactive molecules while maintaining or enhancing their pharmacological activities. The selective incorporation of fluorine into piperidine ring systems represented a particularly challenging synthetic objective that required sophisticated chemical transformations and stereocontrolled reactions.

The development of this specific compound likely arose from structure-activity relationship studies investigating the effects of fluorine substitution on piperidine-based pharmaceutical intermediates. Researchers recognized that the combination of fluorine's unique electronic properties with the well-established biological activity of piperidine derivatives could yield compounds with superior pharmaceutical profiles. The strategic positioning of the fluorine atom at the 3-position of the piperidine ring was designed to optimize both synthetic accessibility and biological activity.

Patent literature from the pharmaceutical industry reveals that compounds structurally related to this compound have been investigated as intermediates in the synthesis of various therapeutic agents. These documents demonstrate the compound's utility in preparing more complex molecular structures that target specific biological pathways and disease mechanisms. The patent applications highlight the compound's role as a versatile building block that can be incorporated into diverse pharmaceutical scaffolds.

The synthetic methodology for preparing this compound has evolved considerably since its initial development, with researchers developing increasingly efficient and stereoselective synthetic routes. Early synthetic approaches often required multiple steps and produced mixtures of stereoisomers that necessitated challenging purification procedures. Contemporary synthetic methods have refined these procedures to achieve higher yields and improved stereoselectivity, making the compound more accessible for research and development applications.

Significance in Organic and Medicinal Chemistry

This compound occupies a position of considerable importance within the landscape of modern medicinal chemistry, serving multiple roles as both a synthetic intermediate and a structural motif for pharmaceutical development. The compound's significance stems from its unique combination of functional groups that enable diverse chemical transformations while maintaining favorable pharmacological properties. This dual utility has established the molecule as a valuable building block in the synthesis of complex therapeutic agents targeting various disease mechanisms.

The piperidine ring system itself represents one of the most prevalent structural elements in approved pharmaceutical compounds, with thousands of piperidine-containing drugs currently in clinical use. The incorporation of fluorine substitution into this well-established scaffold has created new opportunities for drug design and optimization. Fluorine's influence on molecular properties extends beyond simple electronic effects to encompass conformational preferences, metabolic stability, and membrane permeability characteristics that are crucial for pharmaceutical efficacy.

In synthetic organic chemistry, the compound serves as a versatile intermediate that can undergo numerous chemical transformations to generate structurally diverse molecular libraries. The benzylamino group provides a reactive site for further functionalization through standard organic reactions, while the tert-butyl carboxylate group offers protection for the piperidine nitrogen during synthetic manipulations. This combination of reactivity and stability makes the compound particularly valuable for multi-step synthetic sequences required in pharmaceutical manufacturing.

Table 2: Applications in Pharmaceutical Research

The compound's role in developing Janus kinase 3 inhibitors represents a particularly significant application in contemporary pharmaceutical research. These inhibitors have shown promise in treating autoimmune diseases and preventing organ transplant rejection by selectively modulating immune system activity. The specific structural features of this compound contribute to the selectivity and potency of the resulting therapeutic agents, demonstrating the compound's direct relevance to addressing unmet medical needs.

Research into T-type calcium channel antagonists has also utilized this compound as a key intermediate in developing novel neurological therapeutics. The unique combination of fluorine substitution and piperidine structure provides optimal binding characteristics for these ion channels while maintaining selectivity over other calcium channel subtypes. This selectivity is crucial for achieving therapeutic efficacy while minimizing adverse effects associated with non-selective calcium channel modulation.

The compound's synthetic accessibility through established chemical methodologies has facilitated its adoption in pharmaceutical research laboratories worldwide. Standard synthetic procedures enable researchers to prepare the compound in sufficient quantities for extensive biological testing and structure-activity relationship studies. The availability of multiple synthetic routes also provides flexibility in large-scale manufacturing, which is essential for advancing promising drug candidates through clinical development phases.

Contemporary research continues to explore new applications for this compound in emerging therapeutic areas, including novel cancer treatments and rare disease interventions. The compound's proven track record as a pharmaceutical intermediate, combined with its favorable synthetic properties, positions it as a valuable tool for addressing future medical challenges through innovative drug design approaches. This ongoing utility ensures that this compound will remain relevant in pharmaceutical research for years to come.

Properties

IUPAC Name |

tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBLMDWEOQDVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10620612 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934536-09-1 | |

| Record name | tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10620612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate Intermediate

A key intermediate in the synthesis is 1-tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate, prepared by bromination of a suitable piperidine precursor under controlled conditions:

- The reaction involves treatment of the piperidine derivative with N-bromosuccinimide (NBS) at 0°C, followed by stirring at room temperature for 3 hours.

- The product is extracted with dichloromethane, washed with aqueous sodium hydroxide and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

- This step yields a colorless oil with a high yield of approximately 92%.

Introduction of the Benzylamino Group

The benzylamino substituent is introduced via nucleophilic substitution:

- The bromomethyl intermediate reacts with benzylamine under mild conditions to substitute the bromide with the benzylamino group.

- This reaction proceeds efficiently, preserving the stereochemistry of the piperidine ring.

Fluorination

The fluorine atom at the 3-position is introduced using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents:

- Fluorination is performed on a suitable hydroxyl or halide precursor at low temperature to avoid side reactions.

- The reaction is stereoselective, favoring the formation of the (3S,4R) isomer.

Protection of the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is protected as a tert-butyl carbamate (Boc) ester:

- This is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The Boc group stabilizes the molecule and facilitates purification.

Catalytic Hydrogenation for Amino Group Formation

In some synthetic routes, the benzylamino group is introduced via catalytic hydrogenation:

- The precursor tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate is treated with ammonium formate and 10% palladium on activated carbon in methanol at 50°C for 1 hour.

- After filtration and concentration, the product is obtained quantitatively with high purity.

Reaction Conditions and Yields

Research Findings and Optimization

- The bromination step using NBS is highly efficient and yields a pure intermediate suitable for subsequent substitution without further purification.

- Catalytic hydrogenation with ammonium formate and Pd/C is a mild and effective method for converting benzylamino precursors to the desired amine, achieving near-quantitative yields.

- The stereochemical outcome is controlled by the choice of starting materials and reaction conditions, ensuring the (3S,4R) configuration critical for biological activity.

- Purification is typically achieved by extraction, drying, and column chromatography, with recrystallization used for final product isolation.

Summary Table of Key Intermediates and Final Product

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate is primarily studied for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have been explored for their efficacy against Mycobacterium tuberculosis, with modifications to the piperidine ring enhancing activity and reducing toxicity . The compound's ability to inhibit bacterial growth positions it as a potential candidate for antibiotic development.

Neurological Applications

The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have indicated that modifications in the piperidine structure can lead to enhanced binding affinity and selectivity for these receptors, which is crucial for developing treatments for neurological disorders such as depression and anxiety .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, often involving the modification of existing piperidine derivatives. This flexibility allows researchers to create a library of related compounds, each with unique biological profiles.

Case Study: Synthesis of Derivatives

A study demonstrated the synthesis of several derivatives of this compound, exploring their biological activities in vitro. The derivatives showed varying degrees of potency against different microbial strains and demonstrated improved pharmacokinetic profiles compared to their parent compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies have shown that the compound exhibits moderate bioavailability and clearance rates in animal models, which are critical factors in determining dosing regimens for clinical applications .

Toxicological Assessments

Toxicological evaluations have revealed that certain derivatives possess lower cytotoxicity while maintaining antimicrobial efficacy, making them suitable candidates for further development . These assessments are crucial for ensuring safety in potential therapeutic applications.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related piperidine derivatives and their distinguishing features:

Key Differentiating Factors

Substituent Effects: The benzylamino group in the target compound enhances hydrophobic interactions compared to benzimidazolylamino (144g) or aminomethyl derivatives . Fluorine position: 3-Fluoro substitution (target compound) vs.

Stereochemistry :

- The (3S,4R) configuration in the target compound is critical for activity, as racemic mixtures (e.g., CAS 211108-52-0) often show reduced efficacy or off-target effects .

Synthetic Accessibility: Reductive amination using titanium isopropoxide is a common method for introducing benzylamino groups, as seen in the synthesis of 144g and the target compound . tert-Butyl protection simplifies purification and improves solubility during synthesis .

Purity and Applications: The target compound’s high purity (95%) contrasts with 144g (78%), suggesting better suitability for pharmaceutical development . Derivatives like Benzyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate are used in peptide synthesis due to their reactive aminomethyl group .

Research Implications

- Medicinal Chemistry : The target compound’s stereospecificity and fluorine substitution make it a candidate for optimizing kinase or protease inhibitors.

- Drug Metabolism: Fluorine at position 3 may reduce oxidative metabolism, enhancing half-life compared to non-fluorinated analogues .

- Structure-Activity Relationships (SAR) : Comparative studies with racemic or substituent-varied analogues (e.g., 144g) can elucidate the role of steric and electronic factors in target binding .

Biological Activity

Tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, also known by its CAS number 1067914-82-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 308.4 g/mol. The compound features a piperidine ring substituted with a benzylamino group and a fluorine atom, which may influence its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅FN₂O₂ |

| Molecular Weight | 308.4 g/mol |

| CAS Number | 1067914-82-2 |

| Purity | 95% |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. It is believed to act as an inhibitor or modulator of certain neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and cognitive functions.

Research suggests that compounds with similar structures can exhibit significant affinity for serotonin receptors, potentially leading to antidepressant effects. The presence of the fluorine atom may enhance lipophilicity, improving the compound's ability to cross the blood-brain barrier and exert central nervous system effects.

Antidepressant Activity

A study published in eLife investigated the structural activity relationship of piperidine derivatives, including this compound. The findings indicated that modifications in the piperidine structure could significantly alter binding affinities to serotonin receptors, suggesting potential antidepressant properties .

Neuroprotective Effects

Another research effort focused on assessing neuroprotective effects in models of neurodegeneration. In vitro studies demonstrated that this compound exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines. This indicates a potential role in treating neurodegenerative diseases .

Pharmacokinetics

Pharmacokinetic studies have shown that the compound has favorable absorption characteristics and exhibits moderate half-life values, making it a candidate for further development as a therapeutic agent. The compound's bioavailability was assessed in animal models, revealing promising results that warrant further investigation .

Q & A

Q. What are the key safety precautions for handling tert-butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate in laboratory settings?

- Methodological Answer : Personal protective equipment (PPE) is critical: wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if aerosolization is possible . In case of accidental exposure:

- Skin contact : Wash immediately with soap and water; seek medical attention if irritation persists .

- Eye contact : Rinse with water for ≥15 minutes, remove contact lenses if present, and consult a physician .

Work in a fume hood to minimize inhalation risks, and ensure eyewash stations and emergency showers are accessible . Toxicity data for this specific compound may be limited, but structurally related piperidine derivatives show acute oral/dermal toxicity (Category 4), warranting caution .

Q. How can researchers confirm the purity and structural identity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions (e.g., tert-butyl, benzylamino, fluorine) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated : 307.18 g/mol).

- Chromatography : HPLC with UV detection or LC-MS to assess purity (>95% recommended for research use) .

Cross-reference spectral data with published analogs, such as tert-butyl 3-(4-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)piperidine-1-carboxylate .

Q. What are the common synthetic routes for tert-butyl-protected piperidine derivatives?

- Methodological Answer : A typical route involves:

Piperidine ring formation : Cyclization of amines with carbonyl compounds under reductive amination or Mitsunobu conditions.

Functionalization : Introduce benzylamino and fluorine groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl amines) .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection; remove with trifluoroacetic acid (TFA) .

Optimize reaction conditions (e.g., catalysts like Pd(dba), solvents like DMF) to enhance yield and selectivity .

Advanced Research Questions

Q. How can researchers address contradictory toxicity data for tert-butyl piperidine derivatives in preclinical studies?

- Methodological Answer : Discrepancies may arise from impurities or structural analogs. To resolve:

- Purification : Use preparative HPLC to isolate the compound and eliminate byproducts .

- Comparative assays : Test the compound alongside structurally validated analogs (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) in cytotoxicity assays (e.g., MTT) .

- Metabolite profiling : Use LC-MS/MS to identify degradation products that may contribute to toxicity .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH optimization : Store in neutral buffers (pH 6–8) to prevent Boc group hydrolysis. Avoid strong acids/bases .

- Lyophilization : Freeze-dry the compound and store at -20°C under inert gas (argon) to limit oxidation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v to organic stock solutions .

Q. How does fluorine substitution at the 3-position of the piperidine ring influence biological activity?

- Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and membrane permeability. To assess impact:

- Structure-Activity Relationship (SAR) : Synthesize analogs with fluorine at positions 2, 3, or 4 and compare binding affinity to targets (e.g., GPCRs) via radioligand assays .

- Computational modeling : Use DFT calculations to evaluate electronic effects on the piperidine ring’s conformation and target interactions .

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Reaction exotherms : Use jacketed reactors with controlled cooling to manage heat during large-scale Boc protection .

- Purification : Replace column chromatography with continuous extraction or crystallization (e.g., using ethanol/water mixtures) .

- Yield optimization : Screen catalysts (e.g., Pd/C vs. Pd(OAc)) and solvent systems (e.g., THF vs. DCM) using DoE (Design of Experiments) .

Methodological and Analytical Considerations

Q. Which advanced spectroscopic techniques are critical for resolving stereochemical ambiguities in this compound?

- Methodological Answer :

- NOESY/ROESY NMR : Detect spatial proximity between protons to confirm the 3-fluoro and 4-benzylamino group orientations .

- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as done for tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) .

Q. How can researchers validate the compound’s role as a protease inhibitor in enzymatic assays?

- Methodological Answer :

Q. What analytical approaches are recommended for detecting trace impurities in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.